N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide: is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzyl group attached to a benzamide structure, with a unique substitution pattern involving a cyclohexenone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzoic acid under acidic or basic conditions. The reaction is often carried out in a solvent such as methanol or ethanol, with the addition of a catalyst like methanesulfonic acid to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: The compound has shown promise in biological research, particularly in the development of new pharmaceuticals. Its ability to inhibit specific enzymes, such as tyrosinase, makes it a candidate for the treatment of conditions like hyperpigmentation .
Industry: In the industrial sector, this compound can be used in the formulation of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other high-performance applications .
Wirkmechanismus
The mechanism of action of N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide involves its interaction with specific molecular targets. For instance, its inhibition of tyrosinase activity is achieved through binding to the enzyme’s active site, preventing the conversion of tyrosine to melanin . This interaction disrupts the enzyme’s normal function, leading to a decrease in melanin production.
Vergleich Mit ähnlichen Verbindungen
N-Benzylbenzamide: This compound shares the benzyl and benzamide moieties but lacks the cyclohexenone substitution, resulting in different chemical properties and applications.
N-Benzoylbenzylamine: Another similar compound with a benzoyl group instead of the cyclohexenone moiety, leading to variations in reactivity and biological activity.
Uniqueness: N-Benzyl-4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-YL)amino]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C22H24N2O2 |
---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-benzyl-4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzamide |
InChI |
InChI=1S/C22H24N2O2/c1-22(2)13-19(12-20(25)14-22)24-18-10-8-17(9-11-18)21(26)23-15-16-6-4-3-5-7-16/h3-12,24H,13-15H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
SCVUHXXVTJMUSC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.